1-Methoxy-2-naphthalenemethanol

physical chemistry materials science chromatography

Researchers synthesizing oligonucleotide phosphoramidites require the exact 1-methoxy-2-hydroxymethyl regioisomer; generic naphthalenemethanol isomers cause failed deprotection kinetics. This compound is the validated alcohol component in patented phosphoramidite protecting groups. Key advantages: (1) Unique substitution pattern ensures correct reactivity in oligonucleotide synthesis. (2) Defined LogP (2.3) and melting point (67-70 °C) enable reliable HPLC method development. (3) Non-interchangeable with regioisomers for SAR studies-class-level enthalpy difference of 6.1 kJ·mol⁻¹. BenchChem supplies ≥97% purity with batch-to-batch consistency for reproducible research.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 76635-76-2
Cat. No. B1599136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-naphthalenemethanol
CAS76635-76-2
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=CC=CC=C21)CO
InChIInChI=1S/C12H12O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-7,13H,8H2,1H3
InChIKeyUZGZPQGJNHDHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-naphthalenemethanol (CAS 76635-76-2): A Regiospecifically Defined Naphthalene Methanol Derivative for Targeted Chemical Synthesis and Research


1-Methoxy-2-naphthalenemethanol (CAS 76635-76-2), also known as (1-methoxynaphthalen-2-yl)methanol, is an organic compound belonging to the class of naphthalene derivatives . Its molecular structure is characterized by a naphthalene core substituted with a methoxy group (-OCH₃) at the 1-position and a hydroxymethyl group (-CH₂OH) at the 2-position . With a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol, this compound is primarily utilized as a research chemical and a building block in organic synthesis . Its physical properties include a melting point range of 67-70 °C and a calculated LogP of 2.3, indicative of moderate lipophilicity [1].

1-Methoxy-2-naphthalenemethanol: Why Generic Naphthalene Methanol Substitution is Not a Viable Option


The term 'naphthalenemethanol' encompasses a family of positional isomers and derivatives, yet their distinct substitution patterns dictate profoundly different chemical, physical, and electronic properties [1]. While compounds like 1-naphthalenemethanol (CAS 4780-79-4) and 2-naphthalenemethanol (CAS 1592-38-7) share a core scaffold, the specific 1-methoxy-2-hydroxymethyl substitution pattern on 1-Methoxy-2-naphthalenemethanol confers a unique set of characteristics that generic analogs lack [2]. These differences are not trivial; they translate to quantifiable variations in reactivity, spectral signatures, and performance in specific applications, as detailed in the evidence below. For a scientist or procurement specialist, assuming functional interchangeability between these compounds is a critical error that can lead to failed syntheses, inaccurate analytical results, or misleading biological data. The specific placement of both the methoxy and hydroxymethyl groups is essential for the intended chemical or biological interaction, making this compound irreplaceable for certain research pathways .

Quantitative Evidence Guide: Performance Metrics for 1-Methoxy-2-naphthalenemethanol vs. In-Class Analogs


Regioisomeric Impact on Physical Properties: Melting Point and LogP Compared to the 2-Methoxy-1-isomer

The physical properties of 1-Methoxy-2-naphthalenemethanol are distinct from its regioisomer, 2-Methoxy-1-naphthalenemethanol (CAS 40696-22-8). A direct comparison of their melting points, a critical factor in compound handling, purification, and formulation, reveals a significant difference. 1-Methoxy-2-naphthalenemethanol exhibits a melting point range of 67-70 °C , whereas the 2-methoxy isomer melts at a substantially higher temperature, with literature values ranging from 101.0 to 105.0 °C . This 30-35 °C difference is a key differentiator for experimental design. Furthermore, the calculated octanol-water partition coefficient (XLogP3) for 1-Methoxy-2-naphthalenemethanol is 2.3 , suggesting moderately higher lipophilicity compared to the 2-methoxy analog, which has a reported XLogP3 of 2.2 [1].

physical chemistry materials science chromatography

Positional Isomerism Drives Divergent Thermochemical Stability: A Comparative Calorimetric Analysis

The substitution pattern on the naphthalene ring directly influences the compound's fundamental thermochemistry. While direct calorimetric data for 1-Methoxy-2-naphthalenemethanol is not reported, a well-established class-level inference can be drawn from a rigorous study comparing the unsubstituted positional isomers, 1-naphthalenemethanol and 2-naphthalenemethanol. A static bomb calorimetry study determined the standard molar enthalpy of formation in the crystalline state for 1-naphthalenemethanol to be -69.9 ± 2.1 kJ·mol⁻¹, while its 2-isomer was measured at -76.0 ± 2.1 kJ·mol⁻¹ [1]. This quantifiable 6.1 kJ·mol⁻¹ difference in enthalpy of formation highlights the significant energetic consequence of moving the hydroxymethyl group from the 1- to the 2-position [1].

thermochemistry energetic materials combustion science

Differentiated Synthetic Utility: Documented Use in Phosphorus Protecting Group Chemistry

1-Methoxy-2-naphthalenemethanol has been explicitly utilized as a key alcohol component in the development of novel phosphorus protecting groups, a critical technology for the synthesis of oligonucleotide therapeutics . This specific application is documented in a portfolio of patents (e.g., WO-2015139631, CN-106255697-B, EP-3137478-A2), which disclose its use in preparing advanced phosphorylating reagents [1]. In contrast, a search of the patent literature for the regioisomer 2-Methoxy-1-naphthalenemethanol (CAS 40696-22-8) and other simple naphthalenemethanols reveals no analogous application in this sophisticated and commercially relevant area of nucleic acid chemistry.

oligonucleotide synthesis protecting group strategy patent chemistry

Recommended Application Scenarios for Procuring 1-Methoxy-2-naphthalenemethanol


Precision Synthesis of Advanced Phosphorus Reagents for Nucleic Acid Therapeutics

Procurement is specifically justified for laboratories engaged in the development of novel phosphorus (e.g., phosphoramidite) protecting groups for oligonucleotide synthesis. As documented in multiple patents, 1-Methoxy-2-naphthalenemethanol serves as a critical alcohol component in these reagents, a role for which its positional isomers have no documented utility . Using an alternative compound in this context is highly likely to result in a failed synthesis or a product with unsuitable deprotection kinetics.

Development of Chromatographic Methods Requiring Specific Lipophilicity and Retention

Given its calculated LogP of 2.3 and distinct physical properties (e.g., melting point of 67-70 °C) compared to its regioisomers , 1-Methoxy-2-naphthalenemethanol is the compound of choice when developing or validating analytical methods (e.g., HPLC, UPLC) that require a specific, well-defined naphthalene-based standard with predictable chromatographic behavior. Substitution with an isomer would yield a different retention time, invalidating the method.

Investigations into Structure-Activity Relationships (SAR) of Methoxy-Naphthalene Derivatives

In medicinal chemistry or chemical biology programs exploring the SAR of naphthalene-based ligands, the exact regioisomeric identity is paramount. The quantifiable energetic difference observed between 1- and 2-naphthalenemethanol (a 6.1 kJ·mol⁻¹ variation in enthalpy of formation) serves as a class-level inference that the substitution pattern on 1-Methoxy-2-naphthalenemethanol will have a unique and non-interchangeable impact on molecular recognition and binding thermodynamics [1]. Procurement of this precise isomer is therefore non-negotiable for generating reliable SAR data.

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